molecular formula C29H40N4O9 B561836 N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt CAS No. 109912-42-7

N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt

Cat. No. B561836
CAS RN: 109912-42-7
M. Wt: 588.658
InChI Key: KDBJNMCXJWHCNL-SPIKMXEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt, also known as N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt, is a useful research compound. Its molecular formula is C29H40N4O9 and its molecular weight is 588.658. The purity is usually 95%.
BenchChem offers high-quality N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Characterization in Neurochemistry

This compound, a derivative of mepyramine (pyrilamine), has been identified as a potent H1-receptor antagonist. In a study, it was used as a photoaffinity probe for the H1 receptor in guinea pig brain. The probe exhibited reversible binding to cerebellar membranes and was covalently incorporated into cerebellar membrane polypeptides upon UV irradiation. This revealed its potential in mapping the ligand-binding domain of the histamine H1 receptor (Ruat et al., 1988).

Synthesis and Chemical Analysis

The synthesis of pyrilamine-d6, a variant of the compound, was reported, highlighting its preparation from N-2-[(4-methoxyphenyl)methyl]-aminopyridine and 2-(N,N-di[2H3]methylamino)ethyl chloride. This study underscores the compound's importance in chemical synthesis and analytical chemistry (Bird & Shuker, 1985).

Application in Biochemistry

The compound was mentioned in a study on the decarboxylation of pyruvate by thiamine analogues. While it was not the main focus, its presence in the study context indicates its relevance in biochemical research, particularly in enzymatic reactions and metabolic pathways (Yount & Metzler, 1959).

Photoaffinity Reporter Ligand Synthesis

A study described the synthesis of aminophenpyramine and its iodinated derivatives for use as photoaffinity reporter ligands. This is significant for biochemistry and pharmacology, where such ligands are critical for studying receptor-ligand interactions and protein labeling (Sorba et al., 1995).

properties

IUPAC Name

(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O.2C4H4O4/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19;2*5-3(6)1-2-4(7)8/h4,6,8-12,14H,3,5,7,13,15-18,22H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBJNMCXJWHCNL-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCN)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN(C1=CC=CC=N1)CC2=CC=C(C=C2)OC)CCCCCN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747018
Record name (2Z)-But-2-enedioic acid--N~1~-(2-{[(4-methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)-N~1~-methylpentane-1,5-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Aminopentyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine, Dimaleate Salt

CAS RN

109912-42-7
Record name (2Z)-But-2-enedioic acid--N~1~-(2-{[(4-methoxyphenyl)methyl](pyridin-2-yl)amino}ethyl)-N~1~-methylpentane-1,5-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.